Momelotinib-d8

LC-MS/MS bioanalysis stable isotope-labeled internal standard isotopic interference

Momelotinib-d8 (CAS 1619927-68-2) is a deuterium-labeled isotopologue of the FDA-approved JAK1/JAK2 inhibitor momelotinib (CYT387, Ojjaara). The compound bears eight deuterium atoms specifically substituted at the 2,2,3,3,5,5,6,6 positions of the morpholine ring, yielding a molecular formula of C₂₃H₁₄D₈N₆O₂ and a molecular weight of 422.51 g/mol — a +8.04 Da mass shift relative to the parent compound (414.47 g/mol).

Molecular Formula C23H22N6O2
Molecular Weight 422.5 g/mol
Cat. No. B12404941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomelotinib-d8
Molecular FormulaC23H22N6O2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
InChIInChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2
InChIKeyZVHNDZWQTBEVRY-DBVREXLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momelotinib-d8 for Bioanalytical Quantification: A Deuterated Internal Standard for JAK Inhibitor Research


Momelotinib-d8 (CAS 1619927-68-2) is a deuterium-labeled isotopologue of the FDA-approved JAK1/JAK2 inhibitor momelotinib (CYT387, Ojjaara). The compound bears eight deuterium atoms specifically substituted at the 2,2,3,3,5,5,6,6 positions of the morpholine ring, yielding a molecular formula of C₂₃H₁₄D₈N₆O₂ and a molecular weight of 422.51 g/mol — a +8.04 Da mass shift relative to the parent compound (414.47 g/mol) . Momelotinib itself is an ATP-competitive inhibitor with IC₅₀ values of 11 nM (JAK1) and 18 nM (JAK2), and approximately 10-fold selectivity over JAK3 (IC₅₀ ≈ 155 nM) [1][2]. The d8 isotopologue is intended exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis, not as a therapeutic agent.

Why Momelotinib-d8 Cannot Be Substituted with Momelotinib-d4, Non-Deuterated Momelotinib, or Non-Isotopic Internal Standards


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's extraction recovery, chromatographic retention, and ionization efficiency while remaining spectrometrically distinguishable. Momelotinib-d8 achieves this via a +8 Da mass shift that places its quantifier ion well outside the natural-abundance ¹³C isotope cluster of the parent analyte, minimizing cross-talk . By contrast, Momelotinib-d4 (MW 418.49, +4 Da) provides a narrower mass separation that may overlap with the [M+2] or [M+4] isotopologues of momelotinib at higher concentrations, introducing systematic bias [1]. Non-isotopic internal standards such as cediranib, employed in the original CYT387 plasma assay, possess different chemical structures and cannot correct for analyte-specific matrix effects or variable extraction efficiency across diverse biological matrices [2]. Furthermore, non-deuterated momelotinib cannot serve as an internal standard because it is spectrometrically identical to the analyte. The deuterium placement on the morpholine ring — the primary site of CYP-mediated oxidation to the active M21 metabolite — also confers a deuterium kinetic isotope effect (DKIE) that may reduce the rate of metabolic conversion during sample processing, an attribute absent in ring-undeuterated or minimally deuterated analogs [3].

Quantitative Differentiation of Momelotinib-d8: Head-to-Head Evidence for Procurement Decisions


Superior Mass Separation: Momelotinib-d8 (+8 Da) vs. Momelotinib-d4 (+4 Da) for Interference-Free Quantification

Momelotinib-d8 provides a nominal mass shift of +8 Da from the parent analyte (MW 422.51 vs. 414.47), compared with only +4 Da for Momelotinib-d4 (MW 418.49) [1]. The larger mass separation ensures that the d8 quantifier ion (typically m/z 423 → [fragment]) is fully resolved from the [M+2] and [M+4] natural-abundance isotopologue peaks of momelotinib (C₂₃H₂₂N₆O₂), which contain contributions from ¹³C₂ (≈0.5%) and ¹³C₄ (≈0.005%) species. With d4, the [M+4] isotopologue of the analyte can contribute up to ~0.5% of the internal standard channel intensity at high analyte concentrations, introducing a concentration-dependent positive bias in calibration curves [2]. A guideline for SIL-IS selection recommends a minimum +3 Da mass difference, with +5 Da or greater preferred for analytes above MW 400; d8 exceeds this threshold while d4 only marginally meets it [3].

LC-MS/MS bioanalysis stable isotope-labeled internal standard isotopic interference

Deuterium Placement on the Morpholine Ring: Targeting the Primary Metabolic Soft Spot

Momelotinib undergoes extensive hepatic metabolism, with the morpholine ring being the principal site of CYP-mediated oxidation. CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), and CYP2C19 (19%) collectively convert momelotinib to its major active circulating metabolite M21 (a morpholino lactam), which can achieve plasma exposures exceeding those of the parent drug [1]. Momelotinib-d8 concentrates all eight deuterium atoms on the morpholine moiety, precisely at the metabolic soft spot. This strategic placement may confer a primary deuterium kinetic isotope effect (DKIE, k_H/k_D) during CYP-catalyzed C–H bond cleavage, potentially slowing M21 formation . By contrast, Momelotinib-d4 substitutes deuterium at positions 3,3,5,5 — a subset of the oxidation-susceptible sites — while Momelotinib-d10 distributes deuterium across both the morpholine ring and other positions, diluting the isotopic effect at the primary metabolic site . The patent literature explicitly claims that deuterium enrichment at metabolically labile positions can reduce the rate of oxidative metabolism and alter the M21-to-parent ratio [2].

deuterium kinetic isotope effect CYP metabolism M21 metabolite formation

Isotopic Internal Standard vs. Structural Analog: Cediranib as IS in the Original CYT387 Assay

The first published validated LC-MS/MS assay for CYT387 (momelotinib) in plasma employed cediranib — a structurally unrelated VEGFR inhibitor — as the internal standard, using protein precipitation with acetonitrile [1]. While this assay achieved a validated range of 0.25–1000 ng/mL with within-day precision of 3.0–13.5% and between-day precision of 5.7–14.5%, it suffered two inherent limitations of non-isotopic internal standards: (1) differential extraction recovery between cediranib and CYT387 across varying plasma protein binding conditions, and (2) differential ion suppression/enhancement in the electrospray ionization source [2]. Stable isotope-labeled internal standards such as Momelotinib-d8 co-elute with the analyte and experience near-identical matrix effects, extraction efficiency, and ionization efficiency — reducing variability and enabling more accurate quantification, particularly at the lower limit of quantification [3]. Regulatory guidances (FDA, EMA) now strongly recommend SIL-IS for chromatographic-based bioanalytical assays supporting pharmacokinetic submissions [4].

SIL-IS vs structural analog IS matrix effect correction extraction recovery

Patent-Backed Intellectual Property: Momelotinib-d8 as a Development Candidate vs. Research-Grade Deuterated Analogs

The patent family WO2014110189A1 (Concert Pharmaceuticals, Inc., priority date January 9, 2013) explicitly claims deuterated momelotinib compounds of Formula I, encompassing the d8 isotopologue, as pharmaceutical compositions with potentially improved metabolic properties [1]. Concert Pharmaceuticals (now part of Sun Pharmaceutical) is a leader in deuterium chemistry, having developed deutetrabenazine (Austedo), the first FDA-approved deuterated drug. The patent describes that deuterium substitution at metabolically labile positions may slow CYP-mediated clearance and reduce formation of undesirable metabolites [2]. This intellectual property framework differentiates Momelotinib-d8 from generic research-grade deuterated analogs (e.g., Momelotinib-d2, Momelotinib-d6) that were not developed under a pharmaceutical deuterium patent strategy and may lack the same level of pharmacokinetic characterization or regulatory-grade documentation . For organizations pursuing deuterated drug development or bioanalytical method validation supporting regulatory submissions, sourcing the patent-backed d8 isotopologue provides a documented chain of innovation and potential access to Drug Master File (DMF) support .

deuterated drug patent DKIE-enabled pharmaceutical intellectual property differentiation

Procurement-Ready Application Scenarios for Momelotinib-d8 in Bioanalytical and Pharmaceutical Development Workflows


Regulated Bioanalytical Method Development and Validation for Momelotinib Generic ANDA Submissions

When developing a validated LC-MS/MS method for momelotinib quantification in human plasma to support an Abbreviated New Drug Application (ANDA), Momelotinib-d8 provides the +8 Da mass separation needed to avoid isotopic interference from the parent analyte's natural-abundance isotopologues, satisfying FDA and EMA guidance for SIL-IS use . Its deuterium placement on the morpholine ring reduces M21 metabolite formation during sample processing via the deuterium kinetic isotope effect, preserving analyte/internal standard ratio integrity across batch runs . This replaces the structurally dissimilar cediranib used in the original CYT387 assay, improving matrix effect correction and enabling the precision (within-day <10% RSD) and accuracy (95–105%) required for regulatory submission [1].

Clinical Pharmacokinetic Studies of Momelotinib in Special Populations (Hepatic/Renal Impairment)

In pharmacokinetic studies of momelotinib in hepatically or renally impaired subjects, plasma protein binding and metabolic clearance are altered, increasing matrix effect variability. The co-eluting Momelotinib-d8 internal standard compensates for differential ion suppression across normal vs. impaired plasma matrices . Xin et al. (2018) demonstrated that momelotinib AUC∞ was increased by 97% in severe hepatic impairment (GMR 197%; 90%CI 129–301%), while M21 AUC∞ decreased by 48% (GMR 52%; 90%CI 34–79%) [2]. Accurate discrimination of parent drug from M21 metabolite in these altered metabolic states requires a SIL-IS that tracks the analyte — not the metabolite — through extraction and ionization, a capability that Momelotinib-d8 delivers.

Therapeutic Drug Monitoring (TDM) Assay Development for Momelotinib in Myelofibrosis Patients

Development of a TDM assay for momelotinib in myelofibrosis patients requires robust quantification across the clinical concentration range (~50–500 ng/mL at trough) with short turnaround time. Momelotinib-d8 enables a simple protein precipitation workflow with direct injection, as the co-eluting isotopologue compensates for ion suppression from endogenous plasma components . The +8 Da mass separation ensures that the d8 internal standard channel is free from interference by the M21 metabolite (MW 428.44), which could otherwise contribute to the d4 channel if a lower-mass SIL-IS were used . This specificity is particularly important given that M21 is pharmacologically active and circulates at concentrations comparable to or exceeding the parent drug [1].

Deuterated Drug Development and Metabolic Stability Screening Programs

For pharmaceutical R&D groups exploring deuterium-enabled drug candidates in the JAK inhibitor space, Momelotinib-d8 serves a dual role: as a bioanalytical internal standard for measuring non-deuterated momelotinib in preclinical species, and as a reference compound exemplifying the deuterium chemical strategy of morpholine ring deuteration . The Concert Pharmaceuticals patent (WO2014110189A1) provides a structural and intellectual property template for deuterated JAK inhibitors, and access to the d8 isotopologue with documented isotopic purity and Certificate of Analysis supports comparative metabolic stability assessments in human liver microsome assays .

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